4-Bromo-2-chloro-3-(trifluoromethyl)aniline
CAS No.: 1807018-36-5
Cat. No.: VC2960972
Molecular Formula: C7H4BrClF3N
Molecular Weight: 274.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807018-36-5 |
---|---|
Molecular Formula | C7H4BrClF3N |
Molecular Weight | 274.46 g/mol |
IUPAC Name | 4-bromo-2-chloro-3-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |
Standard InChI Key | GJPVZSDFSCGEHI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br |
Canonical SMILES | C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br |
Introduction
Chemical Identity and Structure
4-Bromo-2-chloro-3-(trifluoromethyl)aniline is characterized by a benzene ring substituted with an amino group (-NH₂), along with bromine, chlorine, and trifluoromethyl functional groups in specific positions. This arrangement of substituents creates a molecule with interesting electronic and steric properties that are valuable in chemical synthesis and drug development contexts.
Basic Identification Information
The compound is identified by the following key parameters:
Parameter | Value |
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Chemical Name | 4-Bromo-2-chloro-3-(trifluoromethyl)aniline |
CAS Registry Number | 1807018-36-5 |
Molecular Formula | C₇H₄BrClF₃N |
Molecular Weight | 274.46 g/mol |
IUPAC Name | 4-bromo-2-chloro-3-(trifluoromethyl)aniline |
SMILES Notation | FC(F)(F)C1=C(Cl)C(N)=CC=C1Br |
The molecular structure features a benzene ring with an amino group at position 1, a chlorine atom at position 2, a trifluoromethyl group at position 3, and a bromine atom at position 4. This halogenated pattern significantly influences the compound's chemical behavior and applications .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline is essential for its proper handling, storage, and application in various chemical processes. Based on data from similar halogenated anilines, we can extrapolate several key properties.
Physical Properties
The compound typically exists as a solid at room temperature with the following characteristics:
Property | Description/Value |
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Physical State | Solid (likely crystalline) |
Color | Pale yellow to white |
Purity (Commercial) | Minimum 95% |
Solubility | Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide; poorly soluble in water |
Chemical Properties
The reactivity of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline is significantly influenced by its halogen substituents and the amino group:
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The amino group (-NH₂) serves as a nucleophilic center, making it reactive in various substitution and coupling reactions.
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The trifluoromethyl group enhances lipophilicity and affects the electronic distribution within the molecule.
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The bromine atom at the para position relative to the amino group makes the compound suitable for various cross-coupling reactions, particularly palladium-catalyzed transformations.
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The chlorine atom at the ortho position creates steric hindrance that can influence reaction pathways.
This combination of substituents contributes to the compound's utility in synthetic organic chemistry and potentially in pharmaceutical research.
Synthesis Methods
Several approaches can be employed for the synthesis of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline, drawing from established methods used for similar halogenated anilines.
Halogenation of Aniline Derivatives
One potential synthetic route involves selective halogenation of appropriately substituted anilines or nitrobenzene derivatives:
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Starting with 3-(trifluoromethyl)aniline
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Selective chlorination at the ortho position
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Bromination at the para position
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Purification via recrystallization or column chromatography
Industrial Production Considerations
For industrial-scale production, continuous flow reactors might be utilized to achieve:
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Precise control over reaction parameters
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Enhanced yield and purity
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Reduction of hazardous waste
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Scale-up feasibility
Applications and Research Findings
Applications in Organic Synthesis
4-Bromo-2-chloro-3-(trifluoromethyl)aniline serves as a valuable building block in organic synthesis due to its unique substitution pattern:
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Pharmaceutical intermediates: The compound may be utilized in the synthesis of biologically active molecules, particularly those requiring halogenated aromatic cores.
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Cross-coupling reactions: The bromine functionality makes it suitable for Suzuki, Sonogashira, and other palladium-catalyzed coupling reactions.
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Material science applications: Similar compounds have been employed in the development of functional materials with specific electronic properties.
Hazard Category | Classification | Prevention/Precautions |
---|---|---|
Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or inhaled | Avoid direct contact; use appropriate personal protective equipment |
Skin/Eye Contact | May cause irritation | Wear protective gloves, clothing, and eye protection |
Respiratory System | May cause respiratory irritation | Use only in well-ventilated areas or with appropriate respiratory protection |
Structural Characterization
Spectroscopic Analysis
Characterization of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline typically involves several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show signals for the aromatic protons and the amino group protons
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¹⁹F NMR would confirm the presence of the trifluoromethyl group
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¹³C NMR would provide information about the carbon framework
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Mass Spectrometry
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Would confirm the molecular weight and fragmentation pattern
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Characteristic isotope patterns for bromine and chlorine would be evident
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Infrared Spectroscopy
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Would show characteristic bands for N-H stretching (3300-3500 cm⁻¹)
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C-F stretching vibrations around 1100-1200 cm⁻¹
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C-Br and C-Cl stretching vibrations
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Comparative Analysis with Related Compounds
Understanding the relationship between 4-Bromo-2-chloro-3-(trifluoromethyl)aniline and similar compounds provides valuable insights into its chemical behavior and potential applications.
Structural Homologs and Their Properties
Structure-Activity Relationships
The specific arrangement of substituents in 4-Bromo-2-chloro-3-(trifluoromethyl)aniline affects several key properties:
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The position of the bromine atom influences its reactivity in coupling reactions
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The chlorine atom creates steric effects that can impact reaction pathways
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The trifluoromethyl group affects:
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Lipophilicity
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Membrane permeability
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Metabolic stability
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Binding interactions with biological targets
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These structure-activity relationships make 4-Bromo-2-chloro-3-(trifluoromethyl)aniline and its structural analogs valuable in medicinal chemistry for fine-tuning the properties of potential drug candidates.
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